Cedran-8-ol

Catalog No.
S1550290
CAS No.
16230-29-8
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cedran-8-ol

CAS Number

16230-29-8

Product Name

Cedran-8-ol

IUPAC Name

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3

InChI Key

SVURIXNDRWRAFU-UHFFFAOYSA-N

SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O

solubility

Slightly soluble in water
Soluble (in ethanol)

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O

Cedran-8-ol is a naturally occurring monoterpene alcohol found in various plants, including cedarwood oil and lemongrass oil []. While research into Cedran-8-ol is ongoing, here are some areas of scientific exploration:

  • Insect Repellent Properties

    Studies suggest Cedran-8-ol may repel some insects. A 2009 research project investigated the repellent activity of Cedran-8-ol against mosquitoes, finding it offered some protection [].

  • Antimicrobial Activity

    Limited research explores Cedran-8-ol's potential antimicrobial properties. A 2017 study examined the antifungal activity of Cedran-8-ol against Aspergillus fumigatus, a fungus that can cause infections [].

Cedran-8-ol, also known as Cedrol, is a naturally occurring sesquiterpene alcohol with the molecular formula C15H26OC_{15}H_{26}O and a molecular weight of 222.37 g/mol. It is primarily derived from cedarwood oils, particularly from species such as Juniperus and Cupressus. Cedran-8-ol is characterized by its pleasant, woody aroma, which makes it a popular choice in the fragrance industry. It appears as a light yellow viscous liquid or white crystalline solid, depending on its purity and source .

Typical of alcohols and terpenes. Notably, it can participate in esterification reactions to form derivatives such as Cedryl acetate when reacted with acetic anhydride. Additionally, methylation of Cedran-8-ol can yield Cedramber, a compound used in perfumery. The compound's structure allows for potential rearrangements and other transformations common in sesquiterpene chemistry .

Cedran-8-ol exhibits several biological activities. It has been identified as a competitive inhibitor of cytochrome P450 enzymes, specifically CYP2B6 and CYP3A4, with inhibition constants (Ki) of 0.9 μM and 3.4 μM respectively. This suggests potential implications for drug metabolism and interactions. Furthermore, Cedran-8-ol has shown antioxidant and anti-inflammatory properties in various studies. It has also been noted for its insecticidal effects, particularly attracting mosquitoes, which may have applications in pest control .

Cedran-8-ol is primarily extracted from cedarwood oils through steam distillation or solvent extraction methods. While synthetic pathways exist, they are less commonly employed due to the natural abundance of the compound in cedarwood oils. The extraction process typically yields a mixture of compounds, necessitating further purification to isolate pure Cedran-8-ol .

Cedran-8-ol is widely used in the fragrance industry due to its woody scent profile, making it suitable for perfumes and cosmetic products that require earthy or masculine notes. It is also utilized as a flavoring agent in food products and as an ingredient in disinfectants and hygiene products due to its pleasant aroma and potential antimicrobial properties .

Research indicates that Cedran-8-ol interacts with various biological systems primarily through its inhibitory effects on cytochrome P450 enzymes. This interaction can influence the metabolism of certain drugs, highlighting the importance of understanding its pharmacokinetic properties when used in formulations intended for human use . Studies have also suggested that Cedran-8-ol may have a role in modulating inflammatory responses, although more research is needed to fully elucidate these mechanisms .

Cedran-8-ol shares structural similarities with several other sesquiterpenes and terpenoid compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey Features
Cedrol (Cedran-8-ol)C15H26OFound in cedarwood oil; used in fragrances; insecticidal properties.
Cedryl AcetateC17H34O2Ester derivative of Cedrol; used for scent enhancement; sweeter aroma.
PolysantolC15H28OA synthetic compound resembling sandalwood; used in perfumery; different scent profile.
JavanolC15H24OSynthetic sandalwood note; distinct from cedar notes; used in high-end fragrances.
Cedarwood OilVariableContains multiple compounds including Cedrol; broader applications in aromatherapy and cosmetics.

Cedran-8-ol's unique woody scent profile distinguishes it from these similar compounds, making it particularly valuable in fragrance formulations aimed at evoking earthy or masculine qualities .

Cedran-8-ol is a sesquiterpene alcohol with the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 grams per mole [1] [2]. The compound features a complex tricyclic structure based on the cedrane skeleton, which consists of a 3,6,8,8-tetramethyl-1H-3a,7-methano-azulene moiety [37]. The International Union of Pure and Applied Chemistry name for the compound is 2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undecan-8-ol [1] [4].

The molecular structure contains a tertiary alcohol functional group positioned at carbon-8 of the tricyclic framework [1] [6]. The cedrane backbone is characterized by a fused ring system that creates a rigid, three-dimensional architecture [34]. The tricyclic nature of the molecule contributes significantly to its unique chemical and physical properties, distinguishing it from simpler terpene alcohols [37].

The compound's structural complexity arises from its polycyclic framework, which includes multiple methyl substituents at strategic positions throughout the molecule [1] [2]. The tetramethyl substitution pattern (at positions 2, 6, 6, and 8) provides steric hindrance around the alcohol functionality and influences the overall molecular conformation [1] [7].

Stereochemistry and Isomeric Forms

Cedran-8-ol exhibits significant stereochemical complexity due to multiple chiral centers within its tricyclic structure [2] [6]. The compound exists in several stereoisomeric forms, with the most prominent being cedrol and epicedrol [6] [11]. Cedrol, also known as alpha-cedrol, represents the (1S,2R,5S,7R,8R) configuration and is the most commonly encountered natural form [6] [7].

Epicedrol, alternatively designated as beta-cedrol or 8-epi-cedrol, adopts the (3R,3aS,6S,7R,8aS) stereochemical arrangement [11] [15]. This stereoisomer differs from cedrol primarily in the configuration at the carbon-8 position where the hydroxyl group is located [11] [15]. The stereochemical differences between these isomers result in distinct physical properties, including different melting points and optical rotation values [11] [13].

Isomer NameChemical Abstracts Service NumberConfigurationMelting Point (°C)Notes
Cedrol (α-Cedrol)77-53-2(1S,2R,5S,7R,8R)86-87Most common natural form
Epicedrol (β-Cedrol)19903-73-2(3R,3aS,6S,7R,8aS)36-398-epi-Cedrol stereoisomer
IsocedrolVariousVariableNot AvailableStereoisomeric variant
IsocedranolVariousVariableNot AvailableRelated cedrane alcohol

Additional stereoisomeric variants include isocedrol and other related cedrane alcohols, each possessing unique three-dimensional arrangements that affect their chemical behavior and biological activity [12] [15]. The National Institute of Standards and Technology database recognizes multiple stereoisomers within the cedrane family, including 5-neo-cedranol and other structurally related compounds [15] [22].

Physical Properties and Characteristics

Cedran-8-ol demonstrates distinctive physical properties that reflect its tricyclic sesquiterpene structure [9] [13]. The compound typically appears as a pale yellow to yellow-green solid, often crystallizing as needles from dilute methanol solutions [4] [14]. The physical appearance can vary depending on purity and the specific stereoisomeric form present [9] [14].

The melting points of cedran-8-ol isomers vary significantly, with cedrol melting at 86-87°C and epicedrol at 36-39°C [9] [11] [13]. The boiling point ranges from 273°C to 286°C depending on the stereoisomeric form, with cedrol typically exhibiting the higher boiling point [9] [13] [14]. The density of the compound is approximately 0.9479 grams per cubic centimeter when measured at 90°C [4] [13].

PropertyValueReference Source
Molecular FormulaC₁₅H₂₆OPubChem
Molecular Weight (g/mol)222.37PubChem
Melting Point (°C)86-87 (Cedrol) / 36-39 (Epicedrol)Multiple sources
Boiling Point (°C)286 (Cedrol) / 277.2 (Epicedrol)Multiple sources
Density (g/cm³)0.9479 (at 90°C)ChemicalBook
Refractive Index (nD)1.509-1.515ChemicalBook
Optical Rotation [α]D+9.9° to +10.5° (c=5 in chloroform)ChemicalBook
Flash Point (°C)115.5 (Epicedrol)ChemSrc
Vapor Pressure (mmHg at 25°C)8.6 × 10⁻⁵VulcanChem
Water SolubilitySlightly solubleVulcanChem
Solubility in EthanolSolubleChemicalBook

The optical rotation of cedran-8-ol provides important stereochemical information, with values ranging from +9.9° to +10.5° when measured at a concentration of 5% in chloroform [13] [14]. The refractive index falls within the range of 1.509-1.515, which is characteristic of dense organic compounds with significant molecular complexity [13] [14].

Solubility characteristics reveal that cedran-8-ol is only slightly soluble in water but readily dissolves in ethanol and other organic solvents [4] [13]. This solubility pattern is typical for sesquiterpene alcohols and reflects the predominantly hydrophobic nature of the tricyclic framework combined with the limited hydrophilic character of the single hydroxyl group [37].

Chemical Reactivity Patterns

Cedran-8-ol exhibits chemical reactivity patterns characteristic of tertiary alcohols, with the hydroxyl group positioned at a quaternary carbon center [1] [26]. The tertiary nature of the alcohol functionality significantly influences the compound's reactivity, making it resistant to oxidation under mild conditions while remaining susceptible to acid-catalyzed reactions [26] [29].

The compound readily undergoes dehydration reactions when treated with acids, potentially forming alkenes through elimination mechanisms [26] [29]. The rigid tricyclic structure constrains the possible elimination pathways, leading to specific regiochemical outcomes that differ from those observed in simpler tertiary alcohols [26]. The steric hindrance around the tertiary alcohol center limits nucleophilic substitution reactions, making cedran-8-ol relatively stable under basic conditions [26] [29].

Acid-catalyzed reactions proceed through carbocation intermediates, with the tertiary carbon providing excellent stabilization for positive charge development [26]. The tricyclic framework can undergo rearrangement reactions under strongly acidic conditions, potentially leading to structural isomerization or ring-opening processes [26] [29]. These rearrangements are influenced by the inherent strain within the polycyclic system and the stability of potential rearranged products [29].

The hydroxyl group can participate in esterification reactions with carboxylic acids or acid chlorides, forming cedran-8-ol esters [26] [29]. These derivatization reactions are useful for analytical purposes and can modify the physical properties of the compound for specific applications [26]. The tertiary alcohol can also undergo etherification reactions, although these typically require forcing conditions due to steric hindrance [29].

Spectroscopic and Analytical Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information for cedran-8-ol, with both proton and carbon-13 spectra exhibiting characteristic patterns [19] [23] [25]. The proton nuclear magnetic resonance spectrum displays complex multiplicities due to the rigid tricyclic structure and the presence of multiple methyl groups at various positions [19] [23]. The tertiary alcohol proton typically appears as a broadened signal due to rapid exchange with trace water or other protic solvents [19].

Carbon-13 nuclear magnetic resonance spectroscopy reveals fifteen distinct carbon signals corresponding to the molecular formula C₁₅H₂₆O [23] [25] [28]. The quaternary carbon bearing the hydroxyl group appears as a characteristic downfield signal, typically in the range of 70-80 parts per million [25] [28]. The methyl carbons produce sharp signals in the aliphatic region, while the methylene and methine carbons of the ring system exhibit intermediate chemical shifts [25] [28].

TechniqueKey FeaturesDiagnostic Information
¹H Nuclear Magnetic ResonanceComplex multiplicity due to tricyclic structureTertiary alcohol proton signals
¹³C Nuclear Magnetic Resonance15 carbon signals; quaternary carbon at C-8Carbinol carbon resonance
Infrared SpectroscopyO-H stretch (3200-3600 cm⁻¹), C-H stretch (2850-3000 cm⁻¹)Tertiary alcohol O-H characteristic
Mass Spectrometry (Electron Ionization)Molecular ion [M]⁺ at m/z 222Loss of water (-18) common
Gas Chromatography-Mass SpectrometryMajor fragments at m/z 95, 150, 151, 43, 41Cedrane skeleton fragmentation pattern
Liquid Chromatography-Mass SpectrometryMolecular ion peaks with characteristic fragmentationRetention time varies with column

Infrared spectroscopy reveals characteristic absorption bands that facilitate identification and structural confirmation [23] [27]. The hydroxyl group produces a broad absorption band in the 3200-3600 wavenumber region, typical of tertiary alcohols [23] [27]. Carbon-hydrogen stretching vibrations appear in the 2850-3000 wavenumber range, with multiple peaks reflecting the diverse hydrogen environments within the tricyclic structure [23] [27].

Mass spectrometry analysis shows the molecular ion peak at mass-to-charge ratio 222, corresponding to the molecular weight of cedran-8-ol [7] [9] [23]. Electron ionization mass spectrometry produces characteristic fragmentation patterns, with major fragment ions appearing at mass-to-charge ratios 95, 150, 151, 43, and 41 [9] [23]. The loss of water (18 mass units) from the molecular ion is commonly observed, reflecting the ease of dehydration under mass spectrometric conditions [7] [22].

Physical Description

Pale yellow to yellow green solid; Sweet fruity cedar-like aroma

Color/Form

Needles from dilute methanol
Colorless crystals

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Boiling Point

286 °C

Heavy Atom Count

16

Density

0.9479 g/cu cm at 90 °C

LogP

log Kow = 4.33 (est)

Odor

Woody-earthy

Melting Point

Mp 86-87 °
86 °C

GHS Hazard Statements

Aggregated GHS information provided by 1814 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 8 of 1814 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1806 of 1814 companies with hazard statement code(s):;
H411 (99.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Cedrol is a colorless crystal or needle. It has a woody-earthy odor. It is moderately soluble in water. Cedrol occurs naturally in many conifer trees, especially cypress and cedar trees. USE: Cedrol is used as a fragrance in perfumes and household cleaning products. It is also used as a food flavoring. EXPOSURE: Workers that use or produce cedrol may breathe in mists or have direct skin contact. The general population may be exposed by eating foods containing cedrol or by breathing in mists or through direct skin contact when using consumer products containing cedrol. If cedrol is released to air, it will be broken down by reaction with other chemicals. Cedrol released to air will also be in or on particles that eventually fall to the ground. It will not be broken down by light. If released to water or soil, it is expected to bind to soil particles or suspended particles. Cedrol is not expected to move through soil. Cedrol is not expected to move into air from wet soils or water surfaces. Cedrol is expected to be broken down by microorganisms and may build up in tissues of aquatic organisms. RISK: Information about the potential health effects of exposure to cedrol is limited. Nervous system depression, including decreased heart rate, blood pressure, and breathing rate, relaxation, and sleepiness, have been observed in humans that breathed low levels of cedrol vapor. Decreased activity and sedation were also observed in animals that breathed cedrol vapors. The potential for cedrol to cause birth defects or reproductive effects has not been examined in laboratory animals. The potential for cedrol to cause cancer has not been examined in laboratory animals. The potential for cedrol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

Cedrol, beta-cedrene, and thujopsene are bioactive sesquiterpenes found in cedar essential oil and exert antiseptic, anti-inflammatory, antispasmodic, tonic, astringent, diuretic, sedative, insecticidal, and antifungal activities. These compounds are used globally in traditional medicine and cosmetics. /Traditional use/

Vapor Pressure

8.6X10-5 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

16230-29-8
77-53-2

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, (3R,3aS,6R,7R,8aS)-: ACTIVE

Dates

Last modified: 08-15-2023

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